1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1097127-74-6
VCID: VC7485036
InChI: InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
SMILES: C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid

CAS No.: 1097127-74-6

VCID: VC7485036

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid - 1097127-74-6

Description

Synthesis

The synthesis of 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. A general synthetic route includes:

  • Starting Material: Indazole derivatives, such as 1H-indazole-3-carboxylic acid, are commonly used as precursors.

  • Amidation Reaction: The amide bond formation between the indazole derivative and cyclopentane carboxylic acid is achieved using coupling reagents like carbodiimides (e.g., DCC or EDC).

  • Reaction Conditions: Parameters such as temperature, solvent type (e.g., DMF or dichloromethane), and reaction time are optimized to maximize yield.

Biological Activities and Applications

Indazole derivatives, including 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid, have been extensively studied for their pharmacological properties:

Potential Therapeutic Applications:

  • Anti-Cancer Activity: Indazole derivatives often act as kinase inhibitors, disrupting cellular signaling pathways involved in cancer cell proliferation.

  • Anti-Inflammatory Properties: Compounds in this class may inhibit enzymes or receptors associated with inflammatory responses .

Mechanism of Action:

  • The compound likely interacts with biological targets such as enzymes or receptors, similar to other indazole derivatives.

  • For example, it may inhibit kinases or proteins involved in signaling pathways critical for diseases like cancer .

Challenges and Future Directions

Experimental Data Needs:

  • Physical properties such as melting point, boiling point, and spectral data (NMR, IR) remain to be experimentally determined for comprehensive characterization.

Future Research Areas:

  • Structure-Activity Relationship (SAR): Further studies are needed to optimize its pharmacological properties by modifying its structure.

  • Target Identification: Detailed investigations into its molecular targets can elucidate its mechanism of action.

  • Drug Development: Exploration of its drug-like properties could lead to novel therapeutic agents.

CAS No. 1097127-74-6
Product Name 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid
Molecular Formula C14H15N3O3
Molecular Weight 273.292
IUPAC Name 1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
Standard InChIKey AUFPGBPKIJSBSW-UHFFFAOYSA-N
SMILES C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
Solubility not available
PubChem Compound 43341209
Last Modified Aug 19 2023

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